molecular formula C5H6O2 B2393379 2-(2-Hydroxyethyl)cycloprop-2-en-1-one CAS No. 2225141-69-3

2-(2-Hydroxyethyl)cycloprop-2-en-1-one

Cat. No.: B2393379
CAS No.: 2225141-69-3
M. Wt: 98.101
InChI Key: UCQNNNQOJPTOHQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)cycloprop-2-en-1-one is an organic compound with the molecular formula C5H6O2 It is characterized by a cyclopropene ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)cycloprop-2-en-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)cycloprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a cyclopropanol derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-oxoethyl)cycloprop-2-en-1-one.

    Reduction: Formation of 2-(2-hydroxyethyl)cyclopropanol.

    Substitution: Formation of various substituted cyclopropene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)cycloprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)cycloprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the cyclopropene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)cyclopropane-1-one: Lacks the double bond in the cyclopropene ring.

    2-(2-Hydroxyethyl)cycloprop-2-en-1-ol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

2-(2-Hydroxyethyl)cycloprop-2-en-1-one is unique due to the presence of both a hydroxyethyl group and a cyclopropene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

2-(2-Hydroxyethyl)cycloprop-2-en-1-one, a cyclopropene derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a cyclopropene ring with a hydroxyethyl substituent, which may influence its reactivity and biological interactions. This article reviews the current understanding of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C5_5H8_8O2_2
  • CAS Number : 2225141-69-3
  • Molecular Weight : 100.12 g/mol

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown efficacy against various strains of bacteria and fungi, particularly Gram-positive organisms such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve interference with metabolic processes within the microbial cells without compromising cell wall integrity .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective
Candida albicans64 µg/mL

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Protein Interaction : The compound may bind to specific proteins involved in cellular metabolism, disrupting normal function.
  • Reactive Oxygen Species (ROS) Generation : It has been hypothesized that this compound can induce oxidative stress in microbial cells, leading to cell death.
  • Metabolic Pathway Interference : Proteomic analyses suggest that the compound affects various metabolic pathways, although specific targets remain to be fully elucidated .

Case Studies

A series of case studies have explored the efficacy of this compound in various applications:

  • Case Study on MRSA : A study evaluated the compound's effectiveness against MRSA strains in vitro. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting potential for therapeutic use in treating resistant infections .
  • Fungal Infections : The compound was tested against Candida species, showing moderate antifungal activity with an MIC of 64 µg/mL. Further research is needed to understand its full antifungal potential and mechanism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the cyclopropene ring and hydroxyethyl group can significantly affect its potency and selectivity against different microorganisms.

Key Findings:

  • Hydroxyethyl Group : Enhances solubility and may improve interaction with microbial membranes.
  • Cyclopropene Ring : The strain in the ring contributes to reactivity, potentially increasing binding affinity to biological targets.

Properties

IUPAC Name

2-(2-hydroxyethyl)cycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-2-1-4-3-5(4)7/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQNNNQOJPTOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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